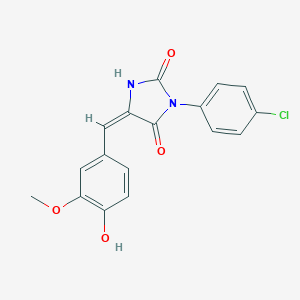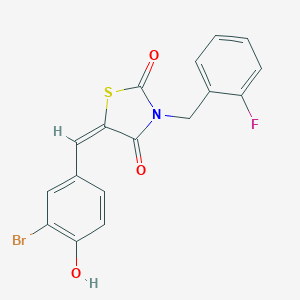
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It is a synthetic compound that has been synthesized for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and insulin sensitivity.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been found to exhibit antitumor activities by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the potential use of this compound in the prevention and treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been found to exhibit potential therapeutic effects in the treatment of diabetes, obesity, and metabolic disorders.
Propiedades
Nombre del producto |
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H12BrNO3S |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-6-4-11(5-7-13)10-19-16(21)15(23-17(19)22)9-12-2-1-3-14(20)8-12/h1-9,20H,10H2/b15-9+ |
Clave InChI |
FUCPZPZFFXIYFE-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)